Chemical properties and molecular weight of Boc-2,3-dimethyl-L-phenylalanine
Chemical properties and molecular weight of Boc-2,3-dimethyl-L-phenylalanine
An In-depth Technical Guide to Boc-2,3-dimethyl-L-phenylalanine
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides. Among these specialized building blocks, Boc-2,3-dimethyl-L-phenylalanine stands out. This N-terminally protected, sterically hindered amino acid derivative serves as a powerful tool for introducing conformational constraints into peptide backbones. The presence of the two methyl groups on the phenyl ring significantly influences the rotational freedom (chi angles) of the side chain, which can lead to peptides with enhanced receptor affinity, improved enzymatic stability, and altered pharmacokinetic profiles.
This guide provides a comprehensive technical overview of Boc-2,3-dimethyl-L-phenylalanine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical and physical properties, outline a representative synthetic workflow, detail its critical applications, and provide field-proven experimental protocols for its use.
Core Physicochemical Properties
The fundamental characteristics of a synthetic building block are critical for its effective use in the laboratory. The properties of Boc-2,3-dimethyl-L-phenylalanine are summarized below. The molecular formula C16H23NO4 underscores its composition, combining the phenylalanine scaffold with a tert-butyloxycarbonyl (Boc) protecting group and two additional methyl substituents. These additions result in a molecular weight of approximately 293.36 g/mol .[1]
| Property | Value | Source |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid | N/A |
| Molecular Formula | C16H23NO4 | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| CAS Number | Data not readily available; related to structure | N/A |
| Appearance | Typically a white to off-white or yellowish powder | [1] |
| Solubility | Soluble in common organic solvents (DCM, DMF, Chloroform) | [2][3] |
| Storage Conditions | Store at 2-8 °C to ensure long-term stability | [1] |
Note: The CAS number for the exact 2,3-dimethyl isomer is not consistently reported across major databases, unlike its other dimethylated or single-methylated counterparts. Researchers should rely on structural characterization data (NMR, MS) for identity confirmation.
Synthesis and Structural Elucidation
The synthesis of Boc-2,3-dimethyl-L-phenylalanine typically begins with the corresponding unprotected amino acid, 2,3-dimethyl-L-phenylalanine. The key transformation is the protection of the alpha-amino group with a tert-butyloxycarbonyl (Boc) moiety.
Representative Synthetic Workflow
A common and robust method for Boc protection involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[4] The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Causality Behind Choices:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.[4]
-
Aqueous Base/Organic Solvent System: A biphasic system like dioxane/water or THF/water with a base such as sodium hydroxide is often employed to solubilize both the polar amino acid and the nonpolar Boc anhydride, facilitating an efficient reaction.[4][5]
-
Acidic Workup: After the reaction, acidification is crucial to protonate the carboxylate, rendering the final product soluble in organic solvents like ethyl acetate for extraction and purification.[4]
Applications in Peptide Chemistry and Drug Design
The true value of Boc-2,3-dimethyl-L-phenylalanine lies in its application as a tool for rational peptide and peptidomimetic design.
-
Conformational Rigidity: The primary reason for using this amino acid is to introduce steric hindrance. The ortho and meta methyl groups on the phenyl ring restrict the rotation around the Cα-Cβ and Cβ-Cγ bonds. This constraint can lock the peptide into a specific, more bioactive conformation, potentially increasing its binding affinity for a target receptor.
-
Enhanced Enzymatic Stability: Peptides are often susceptible to rapid degradation by proteases. The bulky, unnatural side chain of 2,3-dimethylphenylalanine can sterically shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.
-
Modulation of Lipophilicity: The addition of two methyl groups increases the lipophilicity of the amino acid side chain. This can enhance the ability of a peptide to cross cell membranes, a critical factor for targeting intracellular proteins.
-
Structure-Activity Relationship (SAR) Studies: It serves as an invaluable probe in SAR studies. By systematically replacing a natural phenylalanine or tyrosine residue with this analog, researchers can elucidate the role of side-chain conformation and hydrophobicity in molecular recognition and biological activity.[6]
Field-Proven Experimental Protocols
The following protocols are standard procedures for manipulating Boc-2,3-dimethyl-L-phenylalanine in a synthesis laboratory.
Protocol 4.1: Boc Group Deprotection
The removal of the Boc protecting group is a prerequisite for elongating a peptide chain. This is achieved under strong acidic conditions.
Objective: To cleave the Boc group, yielding the free amine as a trifluoroacetate salt, ready for the next coupling step.
Materials:
-
Boc-protected peptide-resin or solution-phase peptide
-
Trifluoroacetic Acid (TFA)[7]
-
Dichloromethane (DCM), synthesis grade
-
(Optional) Scavenger, such as Triisopropylsilane (TIS)
Step-by-Step Methodology:
-
Preparation: In a suitable reaction vessel, dissolve or swell the Boc-protected substrate in DCM.
-
Reagent Addition: Add a solution of TFA in DCM. A common concentration is 25-50% TFA/DCM (v/v).[8] For a typical reaction, use 10 mL of the solution per gram of resin.[9]
-
Reaction: Stir the mixture at room temperature for 30 minutes. The mechanism involves protonation of the Boc group's carbonyl, followed by the loss of a stable tert-butyl cation and decarboxylation.[7]
-
Monitoring (Optional): For solution-phase synthesis, the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup:
-
Solid-Phase: Filter the resin and wash sequentially with DCM, isopropanol, and DCM again to remove residual acid and byproducts.[9]
-
Solution-Phase: Remove the volatiles (TFA and DCM) in vacuo using a rotary evaporator. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.[10] The resulting amine TFA salt is often used directly in the next step.
-
Self-Validating System & Causality:
-
Why TFA? TFA is strong enough to cleave the acid-labile Boc group efficiently, yet it is also highly volatile, making its removal straightforward.[7]
-
Why TIS? If the peptide contains sensitive residues (e.g., Tryptophan, Methionine), the liberated tert-butyl cation can cause side reactions (alkylation). TIS acts as a scavenger, quenching this reactive cation.
Protocol 4.2: Peptide Coupling using HATU
Once the Boc group is removed, the free amine is ready to be coupled with the next Boc-protected amino acid. HATU is a highly efficient coupling reagent, especially for sterically hindered amino acids.
Objective: To form a peptide bond between the newly deprotected amine and the carboxyl group of Boc-2,3-dimethyl-L-phenylalanine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-2,3-dimethyl-L-phenylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[11]
-
A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Step-by-Step Methodology:
-
Activation: In a separate vessel, dissolve Boc-2,3-dimethyl-L-phenylalanine (e.g., 3 equivalents relative to the resin loading) and HATU (e.g., 2.95 equivalents) in DMF. Add DIPEA (e.g., 6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction involves the formation of a highly reactive OAt-active ester, which is then attacked by the free amine of the peptide chain to form the amide bond.[11]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling.
-
Workup: Filter the resin and wash thoroughly with DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Self-Validating System & Causality:
-
Why HATU? HATU is an aminium-based coupling reagent known for its rapid kinetics and low rate of racemization, making it ideal for difficult couplings, such as those involving sterically hindered amino acids.[11][12] The presence of the HOAt moiety accelerates the reaction.[11]
-
Why DIPEA? A tertiary amine base is required to deprotonate the carboxylic acid and neutralize the ammonium salts formed during the reaction, driving the equilibrium towards product formation. DIPEA is sterically hindered, which minimizes its potential for side reactions.[11]
-
Kaiser Test: This colorimetric test provides a reliable qualitative check for the presence of free primary amines, thus validating the completion of the coupling step before proceeding.
Conclusion
Boc-2,3-dimethyl-L-phenylalanine is more than just a protected amino acid; it is a strategic tool for medicinal chemists aiming to fine-tune the properties of peptides. Its ability to impose conformational rigidity and enhance metabolic stability makes it an indispensable component in the development of next-generation peptide-based therapeutics. Understanding its core properties and mastering the associated synthetic protocols are essential skills for any researcher working at the interface of chemistry and biology.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from [Link]
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Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]
-
Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE. Retrieved from [Link]
-
Lavecchia, A., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Phe-OH [13734-34-4]. Retrieved from [Link]
-
Global Substance. (2026, February 12). The Chemical Properties and Synthesis of Boc-L-2-F-Phenylalanine. Retrieved from [Link]
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